methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Description
The compound methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic molecule featuring a pyrrole core substituted with a dihydroindole moiety, a 3,4-dimethoxyphenyl group, and a methyl ester.
Properties
Molecular Formula |
C23H21ClN2O5 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-11-17(23(28)31-4)19(18-13-6-5-7-14(24)21(13)26-22(18)27)20(25-11)12-8-9-15(29-2)16(10-12)30-3/h5-10,18,25H,1-4H3,(H,26,27) |
InChI Key |
JBKWMWWADCKOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesizing research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H19ClN2O4 and a molecular weight of approximately 404.85 g/mol. It features a pyrrole ring and various functional groups, including methoxy and carbonyl groups, which contribute to its reactivity and biological properties. The presence of the indole moiety is particularly significant due to its involvement in numerous biological processes.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Initial studies suggest that it may interact with specific enzymes or receptors involved in cancer progression. The structural similarities with other known anticancer agents enhance its potential as a therapeutic candidate.
- Antioxidant Properties : The presence of methoxy groups is linked to increased antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
Anticancer Activity
A study compared the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant potency:
| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.48 | 1.93 (Prodigiosin) |
| HCT116 | 0.78 | 2.84 (Prodigiosin) |
These results suggest that the compound has a comparable or greater anticancer activity than established drugs like doxorubicin.
Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays indicated that it effectively arrests cell proliferation at the G1 phase, leading to increased apoptosis markers.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Comparative analysis with similar compounds highlights how modifications in substituents can influence potency:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Hydroxy group instead of methoxy | Different substituent may affect biological activity |
| Compound B | Bromo instead of chloro | Different halogen may alter reactivity |
| Compound C | Fluoro group increases lipophilicity | Enhances interaction with biological targets |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds with similar structural motifs have shown promising anticancer properties. The presence of the indole moiety is often associated with enhanced activity against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis .
- Case studies indicate that derivatives of pyrrole compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapy.
-
Antimicrobial Properties :
- Research has demonstrated that pyrrole derivatives possess broad-spectrum antimicrobial activity. The incorporation of methoxy and chloro groups enhances the interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .
- Specific studies have reported significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for use in treating infections .
-
Neuroprotective Effects :
- Some studies suggest that compounds similar to methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate may exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
- Experimental models have shown that these compounds can improve cognitive function and reduce neuroinflammation in conditions such as Alzheimer's disease .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science:
- Organic Electronics :
- Polymer Chemistry :
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares a pyrrole-3-carboxylate backbone with other derivatives, but its substituent profile distinguishes it from analogs. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
- Halogen Effects: The 7-chloro substituent on the indole (target) vs. 5-fluoro () may alter binding affinity in biological targets due to differences in van der Waals radii (Cl: 1.8 Å vs. F: 1.47 Å) and electronegativity.
- Methoxy vs.
Spectroscopic and Crystallographic Characterization
- NMR Profiles : provides detailed ¹H/¹³C NMR data for a related pyrrole-indole derivative. The target compound’s 7-chloro and 3,4-dimethoxyphenyl groups would likely cause distinct deshielding in aromatic regions (e.g., ~7.0–7.5 ppm for indole protons) compared to fluorine-substituted analogs .
- Hydrogen Bonding : emphasizes hydrogen bonding’s role in crystal packing. The target’s carbonyl and methoxy groups may form intermolecular H-bonds, influencing solubility and crystallinity .
Preparation Methods
Carboxylate Esterification
The pyrrole-3-carboxylic acid is methylated using:
-
Methylating agents (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., K₂CO₃).
Example :
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 77867-47-1) serves as a precursor for esterification.
Oxidation/Reduction
The 2-oxoindoline moiety is stabilized via controlled oxidation or reduction steps using agents like Na₂S₂O₄ or H₂/Pd-C.
Comparative Analysis of Synthetic Routes
Critical Reaction Conditions
Temperature and Solvent
Catalyst Systems
| Catalyst | Role | Efficiency |
|---|---|---|
| PdCl₂(dppf) | Facilitates C-C bond formation | Moderate (3% yield) |
| Pd(PPh₃)₄ | Used in Suzuki reactions | Not directly reported for this compound |
Challenges and Optimizations
-
Yield Improvement : Lower yields in coupling steps may be mitigated by using ligand-free Pd catalysts or microwave-assisted synthesis.
-
Steric Hindrance : Bulky substituents (e.g., dimethoxyphenyl) require solvents with high solubilizing power (e.g., DMSO).
Research Findings and Recommendations
-
Preferred Catalyst : PdCl₂(dppf) with K₂CO₃ in polar aprotic solvents (e.g., 1,4-dioxane) for cross-coupling.
-
Alternative Pathways : Explore Ullmann-type couplings for indole introduction to avoid Pd dependency.
-
Purification : Preparative HPLC is critical for isolating the final product due to potential byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
